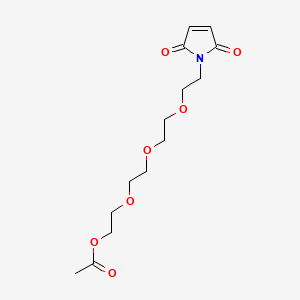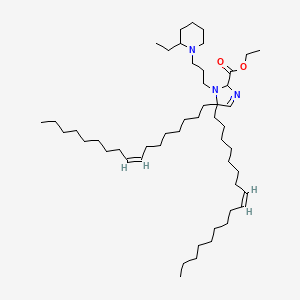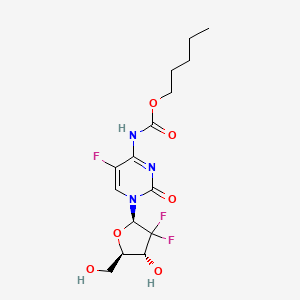
Pencitabine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pencitabine is a synthetic fluoropyrimidine nucleoside analogue, designed as a hybrid of capecitabine and gemcitabine. It was developed to prevent the metabolic conversion to 5-fluorouracil, which is associated with potentially fatal toxicities. This compound exhibits cytotoxic properties and is orally active, making it a promising candidate for anticancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pencitabine is synthesized through a series of chemical reactions involving the condensation of 5-fluorocytosine with 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-1-O-methanesulfonyl-α-D-ribofuranoside. The reaction is conducted under nitrogen atmosphere, with the use of reagents such as hexamethyldisilazane (HMDS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction mixture is stirred at elevated temperatures and then treated with sodium bicarbonate to obtain the desired product .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to achieve consistent yields and product quality. The use of advanced chromatographic techniques and spectroscopic analysis is essential for monitoring the synthesis and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Pencitabine undergoes various chemical reactions, including substitution and condensation reactions. It is known to interfere with DNA synthesis and function by inhibiting multiple nucleotide-metabolizing enzymes and by misincorporation into DNA .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include HMDS, TMSOTf, and sodium bicarbonate. The reactions are typically conducted under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Major Products Formed: The major product formed from the synthesis of this compound is 2’-deoxy-2’,2’,5-trifluorocytidine. This compound is further purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Applications De Recherche Scientifique
Pencitabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying nucleoside analogues and their interactions with enzymes. In biology, this compound is employed in cell culture studies to investigate its cytotoxic effects and mechanisms of action. In medicine, this compound is being explored as a potential anticancer agent, with studies focusing on its efficacy and safety in treating various types of cancer. In industry, this compound is used in the development of new pharmaceutical formulations and drug delivery systems .
Mécanisme D'action
Pencitabine exerts its effects by interfering with DNA synthesis and function. It inhibits multiple nucleotide-metabolizing enzymes, leading to the misincorporation of nucleotides into DNA. This results in significant DNA damage and the inhibition of cell division. This compound also inhibits DNA glycosylases involved in base excision repair and DNA (cytosine-5)-methyltransferase involved in epigenetic regulation of cellular metabolism .
Comparaison Avec Des Composés Similaires
Pencitabine is unique in its design as a hybrid of capecitabine and gemcitabine. Unlike capecitabine, this compound does not undergo metabolic conversion to 5-fluorouracil, thereby reducing the risk of associated toxicities. Similar compounds include capecitabine, gemcitabine, and other fluoropyrimidine nucleoside analogues. This compound’s unique structure and mechanism of action make it a promising candidate for anticancer therapy, with potential advantages over its parent compounds .
Propriétés
Formule moléculaire |
C15H20F3N3O6 |
|---|---|
Poids moléculaire |
395.33 g/mol |
Nom IUPAC |
pentyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H20F3N3O6/c1-2-3-4-5-26-14(25)20-11-8(16)6-21(13(24)19-11)12-15(17,18)10(23)9(7-22)27-12/h6,9-10,12,22-23H,2-5,7H2,1H3,(H,19,20,24,25)/t9-,10-,12-/m1/s1 |
Clé InChI |
IDIHZLQYTCQIDY-CKYFFXLPSA-N |
SMILES isomérique |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
SMILES canonique |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)CO)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)
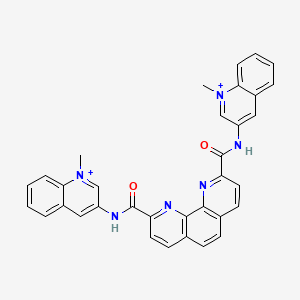
![benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate](/img/structure/B11935252.png)



![3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol](/img/structure/B11935268.png)
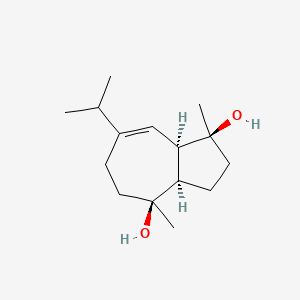
![tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11935274.png)
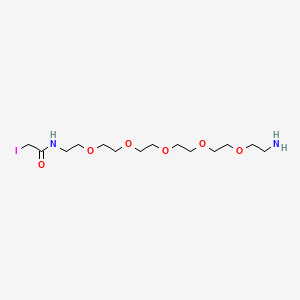
![benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride](/img/structure/B11935283.png)
![(6Z,8E)-1,8-bis((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one](/img/structure/B11935288.png)
